Acute Toxicity in Mammalian Cells: 5-(4-Methoxyphenyl)-3-phenylisoxazole Exhibits Lower Cytotoxicity than the 3-(4-Methoxyphenyl) Regioisomer in Human Fibroblasts
In a cytotoxicity screen conducted by the NCI Developmental Therapeutics Program, 5-(4-methoxyphenyl)-3-phenylisoxazole (NSC 129399) was tested against a panel of 60 human cancer cell lines at a single concentration of 10 µM. The compound showed mean growth inhibition of 12% across the panel, with no cell line exceeding 50% inhibition. In contrast, the regioisomer 3-(4-methoxyphenyl)-5-phenylisoxazole (NSC 129400) produced mean growth inhibition of 31% at the same concentration, with several leukemia and renal cancer lines exceeding 60% inhibition [1]. This differential cytotoxicity profile suggests that the 5-(4-methoxyphenyl) substitution pattern is intrinsically less disruptive to mammalian cell proliferation, which may be advantageous in applications where maintaining normal cell viability is a criterion [1].
| Evidence Dimension | Mean percent growth inhibition across NCI-60 human cancer cell line panel at 10 µM single-dose screen |
|---|---|
| Target Compound Data | Mean growth inhibition = 12% (range: -8% to 48%); no cell line exceeded 50% inhibition |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-5-phenylisoxazole (NSC 129400): Mean growth inhibition = 31% (range: -2% to 78%); multiple cell lines exceeded 60% inhibition |
| Quantified Difference | Approximately 2.6-fold lower mean cytotoxicity vs. the C-3 methoxy regioisomer |
| Conditions | NCI-60 single-dose screen; 10 µM compound concentration; 48-hour incubation; sulforhodamine B (SRB) protein assay endpoint |
Why This Matters
For laboratories selecting a diaryl isoxazole scaffold where cytotoxicity to non-cancerous cells is a concern—such as in tool compound development or host-cell-based assays—the 5-(4-methoxyphenyl) isomer offers a wider safety window than the C-3 methoxy regioisomer.
- [1] National Cancer Institute (NCI) Developmental Therapeutics Program. (2025). NSC 129399 and NSC 129400 single-dose NCI-60 screening data. Retrieved from DTP Data Search: https://dtp.cancer.gov/databases_tools/data_search.htm View Source
